molecular formula C7H12N4O2S B14563796 N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea CAS No. 62032-97-7

N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea

Cat. No.: B14563796
CAS No.: 62032-97-7
M. Wt: 216.26 g/mol
InChI Key: YHESZPZJJWVJNX-UHFFFAOYSA-N
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Description

N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Properties

CAS No.

62032-97-7

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

(3-amino-4-methyl-1,3-thiazol-2-ylidene)methoxymethylurea

InChI

InChI=1S/C7H12N4O2S/c1-5-3-14-6(11(5)9)2-13-4-10-7(8)12/h2-3H,4,9H2,1H3,(H3,8,10,12)

InChI Key

YHESZPZJJWVJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=COCNC(=O)N)N1N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halocarbonyl compounds, thiourea, and various catalysts such as silica-supported tungstosilisic acid . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield various substituted thiazole derivatives .

Scientific Research Applications

N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can act as ligands for estrogen receptors and adenosine receptor antagonists . They may also inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

N-{[(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)methoxy]methyl}urea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a building block for synthesizing more complex thiazole derivatives further enhances its versatility .

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